

Application Notes: Standard Operating Procedure for Ctrl-CF4-S2 Administration

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Compound of Interest

Compound Name: Ctrl-CF4-S2

Cat. No.: B15555320

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Audience: Researchers, scientists, and drug development professionals.

Introduction

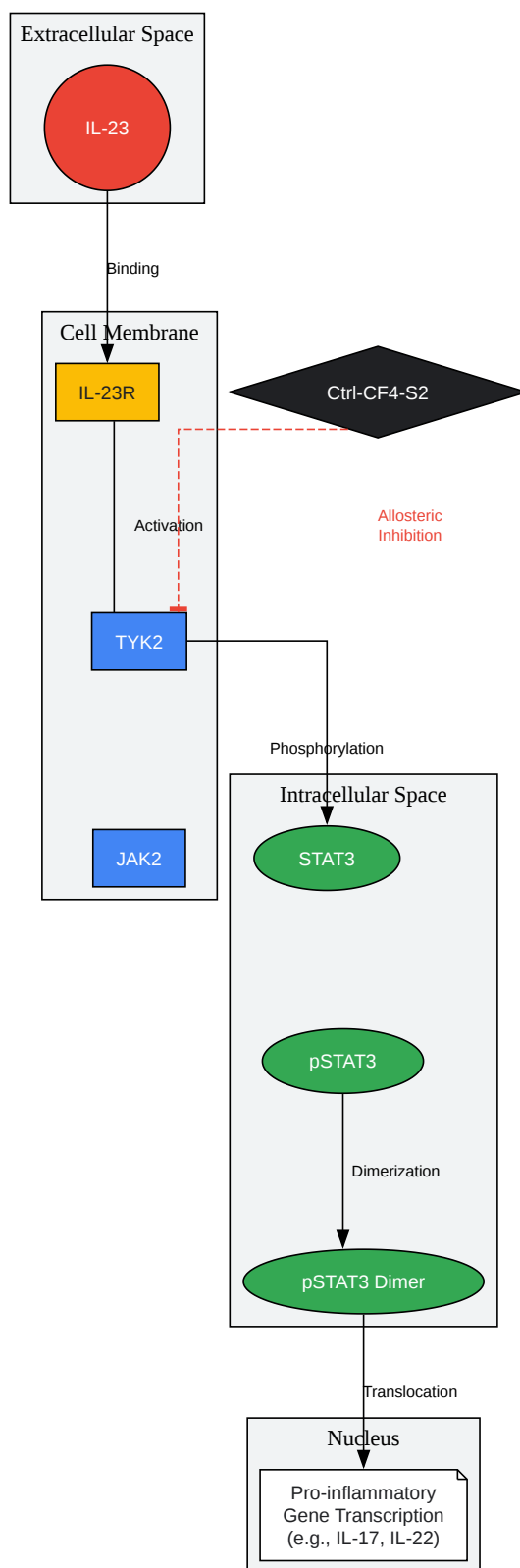
Ctrl-CF4-S2 is a first-in-class, oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site of the kinase (JH1) domain, **Ctrl-CF4-S2** binds to the regulatory pseudokinase (JH2) domain.[2][4][5] This unique mechanism stabilizes an inhibitory interaction between the regulatory and catalytic domains, locking the TYK2 enzyme in an inactive state.[4][5]

This allosteric inhibition confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), thereby minimizing off-target effects associated with broader JAK inhibition.[2][3] TYK2 is a key mediator of signaling for critical pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[6][7] By blocking these pathways, **Ctrl-CF4-S2** effectively downregulates the inflammatory cascade, particularly the IL-23/Th17 axis, which is pivotal in the pathogenesis of various immune-mediated diseases.[4][8][9]

These application notes provide detailed protocols for the in vitro and in vivo administration and evaluation of **Ctrl-CF4-S2**.

Mechanism of Action Pathway

The diagram below illustrates the signaling pathway mediated by TYK2 and the specific point of inhibition by **Ctrl-CF4-S2**.



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Ctrl-CF4-S2 allosterically inhibits TYK2, blocking IL-23-mediated STAT3 activation.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of **Ctrl-CF4-S2**, based on preclinical and clinical data from its analog, Deucravacitinib.

Table 1: In Vitro Potency and Selectivity

This table presents the half-maximal inhibitory concentration (IC₅₀) values of **Ctrl-CF4-S2** in various biochemical and cellular assays, demonstrating its high potency for TYK2 and selectivity over other JAK kinases.

Assay Type	Pathway Measured	Ctrl-CF4-S2 IC ₅₀ (nM)	Reference Compound (Tofacitinib) IC ₅₀ (nM)	Selectivity Fold (Ref/Ctrl-CF4-S2)
Biochemical Assay	TYK2 (Isolated Enzyme)	0.20	-	-
Human Whole Blood	TYK2/JAK2 (IL-12 induced IFN- γ)	13	1560	120x
Human Whole Blood	JAK1/3 (IL-2 stimulated pSTAT5)	>10,000	29	>345-fold less potent
Human Whole Blood	JAK2/2 (TPO stimulated pSTAT3)	>10,000	148	>67-fold less potent

Data derived from in vitro studies comparing Deucravacitinib to pan-JAK inhibitors.[10][11][12][13][14]

Table 2: Pharmacokinetic Parameters (Human, Single Oral Dose)

This table summarizes the key pharmacokinetic parameters of **Ctrl-CF4-S2** following a single oral administration in healthy human subjects.

Parameter	6 mg Dose	12 mg Dose
Tmax (Time to Max. Concentration)	1.5 - 2.3 hours	1.5 - 2.3 hours
Cmax (Max. Plasma Concentration)	~45 ng/mL	~90 ng/mL
AUC (Area Under the Curve)	~473 ng·hr/mL	~950 ng·hr/mL
t½ (Terminal Half-life)	8 - 15 hours	8 - 15 hours
Oral Bioavailability	~99%	~99%

Data derived from clinical studies with Deucravacitinib in healthy subjects.[\[7\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

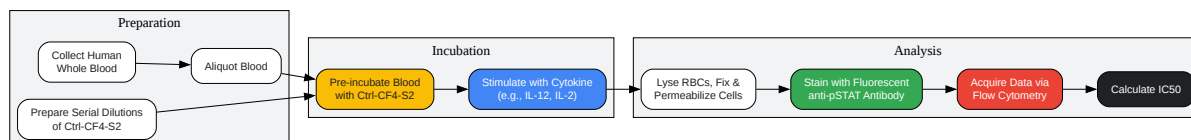
Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

Protocol 1: In Vitro TYK2/JAK Cellular Assay (Human Whole Blood)

This protocol determines the IC₅₀ of **Ctrl-CF4-S2** on specific JAK/TYK2-mediated signaling pathways in a physiologically relevant matrix.[\[11\]](#)[\[14\]](#)

3.1.1 Workflow Diagram



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Workflow for the whole blood phospho-STAT (pSTAT) inhibition assay.

3.1.2 Materials

- Freshly collected human whole blood (Heparin anticoagulant)
- **Ctrl-CF4-S2** compound
- DMSO (for stock solution)
- RPMI 1640 medium
- Cytokine stimulants (e.g., recombinant human IL-12, IL-2, TPO)
- RBC Lysis Buffer
- Fixation/Permeabilization Buffer
- Fluorescently-labeled anti-pSTAT antibodies (e.g., anti-pSTAT4, anti-pSTAT5)
- Flow cytometer

3.1.3 Procedure

- **Compound Preparation:** Prepare a 10 mM stock solution of **Ctrl-CF4-S2** in DMSO. Perform serial dilutions in RPMI 1640 to achieve the desired final concentrations (e.g., 0.1 nM to

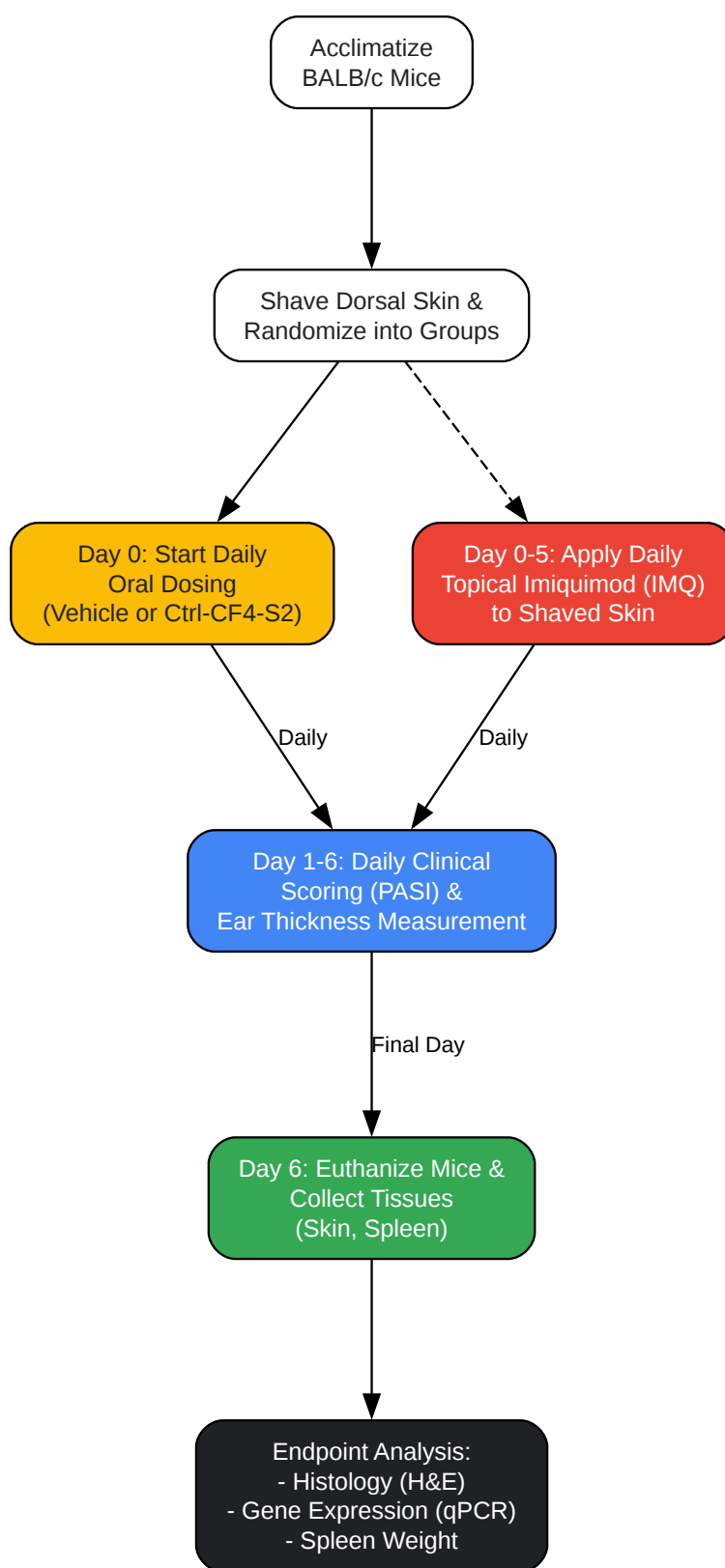
10,000 nM).

- Blood Aliquoting: Aliquot 100 μ L of whole blood into 96-well deep-well plates.
- Pre-incubation: Add 1 μ L of the diluted **Ctrl-CF4-S2** or vehicle (DMSO) to each well. Mix gently and incubate for 1 hour at 37°C.
- Cytokine Stimulation: Add the appropriate cytokine to stimulate specific pathways:
 - TYK2/JAK2: Stimulate with IL-12 (final concentration 10 ng/mL) for 30 minutes.
 - JAK1/3: Stimulate with IL-2 (final concentration 100 ng/mL) for 15 minutes.
 - JAK2/2: Stimulate with TPO (final concentration 50 ng/mL) for 15 minutes.
- Cell Processing:
 - Immediately after stimulation, add RBC Lysis Buffer to each well. Incubate for 10 minutes at room temperature.
 - Centrifuge the plate, discard the supernatant, and wash the cell pellet with PBS.
 - Fix and permeabilize the cells according to the buffer manufacturer's protocol.
- Staining and Analysis:
 - Add the fluorescently-labeled anti-pSTAT antibody to each well. Incubate for 30-60 minutes in the dark.
 - Wash the cells and resuspend in flow cytometry buffer.
 - Acquire data on a flow cytometer, gating on the lymphocyte or monocyte population.
- Data Interpretation: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each concentration. Plot the percentage of inhibition relative to the vehicle control against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: In Vivo Efficacy in Mouse Model of Psoriasis

This protocol describes the administration of **Ctrl-CF4-S2** in an imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice, a standard model for evaluating therapeutic efficacy.[\[19\]](#)[\[20\]](#)[\[21\]](#)

3.2.1 Workflow Diagram



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Workflow for the in vivo imiquimod-induced mouse psoriasis model.

3.2.2 Materials

- 8-10 week old BALB/c mice
- **Ctrl-CF4-S2** compound
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Imiquimod cream (5%)
- Digital calipers
- Anesthesia (e.g., isoflurane)
- Materials for tissue collection, histology (formalin, paraffin), and qPCR (RNA extraction kits, primers).

3.2.3 Procedure

- Acclimatization & Preparation:
 - Acclimatize mice for at least one week before the study begins.
 - One day prior to the first treatment (Day -1), shave a 2x3 cm area on the dorsal skin of each mouse.
 - Randomly assign mice to treatment groups (e.g., Vehicle control, **Ctrl-CF4-S2** at 10 mg/kg, **Ctrl-CF4-S2** at 30 mg/kg).
- Compound Administration:
 - Prepare a formulation of **Ctrl-CF4-S2** in the vehicle.
 - From Day 0 to Day 5, administer the compound or vehicle once daily via oral gavage.
- Disease Induction:
 - From Day 0 to Day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin.

- Efficacy Assessment:
 - From Day 1 to Day 6, perform daily measurements:
 - Ear Thickness: Measure the thickness of both ears using digital calipers.
 - PASI Scoring: Score the dorsal skin for erythema (redness), scaling, and thickness on a scale of 0 (none) to 4 (severe). The sum of these scores constitutes the total PASI score.
 - Body Weight: Monitor body weight daily as an indicator of general health.
- Terminal Endpoint Analysis (Day 6):
 - Euthanize mice according to approved institutional protocols.
 - Spleen Weight: Excise and weigh the spleen as an indicator of systemic inflammation.
 - Skin Collection: Collect the treated dorsal skin. A portion should be fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining to assess epidermal thickness/acanthosis), and another portion should be snap-frozen for gene expression analysis (e.g., qPCR for IL-17, IL-23).
- Data Interpretation: Compare the treatment groups to the vehicle control group. A significant reduction in ear thickness, PASI score, spleen weight, and epidermal thickness indicates therapeutic efficacy.

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